1,6-Di(azepan-1-yl)hexane-1,6-dione
Description
1,6-Di(azepan-1-yl)hexane-1,6-dione is a diketone derivative featuring a hexane backbone with ketone groups at positions 1 and 6, each substituted by an azepane (a seven-membered saturated ring containing one nitrogen atom) moiety. This compound is structurally characterized by its dual azepane rings, which confer unique steric and electronic properties. The hexane-1,6-dione core allows for diverse reactivity, including nucleophilic substitutions and cyclization reactions, while the azepane groups may enhance solubility in organic solvents and influence biological activity .
Properties
CAS No. |
24686-22-4 |
|---|---|
Molecular Formula |
C18H32N2O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1,6-bis(azepan-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C18H32N2O2/c21-17(19-13-7-1-2-8-14-19)11-5-6-12-18(22)20-15-9-3-4-10-16-20/h1-16H2 |
InChI Key |
BPCSJBSQFHKGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCCCC(=O)N2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di(azepan-1-yl)hexane-1,6-dione typically involves the reaction of hexane-1,6-dione with azepane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Di(azepan-1-yl)hexane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The azepane rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, with conditions tailored to the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,6-Di(azepan-1-yl)hexane-1,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-Di(azepan-1-yl)hexane-1,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1,6-Di(morpholin-4-yl)hexane-1,6-dione
- Molecular Formula : C₁₄H₂₄N₂O₄ vs. C₁₆H₂₆N₂O₂ (azepane derivative).
- Key Differences : Morpholine (a six-membered oxygen- and nitrogen-containing ring) introduces polarity and hydrogen-bonding capacity, whereas azepane’s larger, lipophilic ring may enhance membrane permeability in biological systems.
- Applications : The morpholine derivative is used in pharmaceutical synthesis and polymer chemistry , while the azepane variant’s applications remain understudied but may include drug delivery or catalysis due to its amine functionality.
1,6-Bis(3,4-dimethoxyphenyl)hexane-1,6-dione
- Structure : Aromatic substituents (dimethoxyphenyl groups) replace azepane.
- Properties: Exhibits antioxidant activity (IC₅₀ = 12.3 μM in DPPH assays) due to phenolic groups . The azepane derivative lacks antioxidant moieties but may show enzyme inhibition via nitrogen lone-pair interactions.
- Synthesis: Both compounds are synthesized via nucleophilic substitution of adipoyl chloride with respective amines or phenols .
1,6-Di(thiophen-2-yl)hexane-1,6-dione
- Structure : Thiophene rings impart π-conjugation, enabling applications in conductive polymers .
- Reactivity : Thiophene’s electron-rich nature facilitates electrophilic substitutions, contrasting with azepane’s nucleophilic reactivity.
Physicochemical Properties
| Compound | Molecular Weight | Solubility | Melting Point | Key Functional Groups |
|---|---|---|---|---|
| 1,6-Di(azepan-1-yl)hexane-1,6-dione | ~310.4 g/mol | Lipophilic solvents | Not reported | Ketone, cyclic tertiary amine |
| 1,6-Di(morpholin-4-yl)hexane-1,6-dione | 284.36 g/mol | Polar aprotic solvents | Not reported | Ketone, morpholine |
| 1,6-Bis(3,4-dimethoxyphenyl)hexane-1,6-dione | 454.5 g/mol | DMSO, methanol | 160–162°C | Ketone, methoxyphenyl |
Chemical Reactivity
- Cyclization : The diketone core in 1,6-bis(3,4-dimethoxyphenyl)hexane-1,6-dione undergoes rearrangement to form cyclopentene derivatives . Azepane’s bulkiness may hinder similar cyclizations but could stabilize intermediates in catalytic reactions.
Research Findings and Industrial Relevance
- Pharmaceuticals : Morpholine and azepane derivatives are explored as enzyme inhibitors or drug carriers due to their nitrogen heterocycles .
- Materials Science : Thiophene-containing analogs are used in organic electronics, whereas the azepane compound’s applications in this field remain speculative .
- Industrial Synthesis : Adipoyl chloride-based routes (used for analogs) are scalable, suggesting feasibility for large-scale azepane derivative production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
